molecular formula C6H6ClNO B8320300 3-Chloro-2-methylpyridine1-oxide

3-Chloro-2-methylpyridine1-oxide

Cat. No.: B8320300
M. Wt: 143.57 g/mol
InChI Key: XFZQIFSFSCJYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-methylpyridine1-oxide is an organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylpyridine1-oxide typically involves the oxidation of 3-Chloro-2-methylpyridine. One common method is the use of hydrogen peroxide as the oxidizing agent under alkaline conditions. The reaction is carried out at room temperature, and the product is isolated through extraction and purification processes .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreaction systems. This method offers higher yields, better reaction control, and reduced side reactions compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylpyridine1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in alkaline conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

3-Chloro-2-methylpyridine1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylpyridine1-oxide involves its ability to form stable complexes with metal ions. This property is exploited in various catalytic and extraction processes. The compound’s reactivity is primarily due to the presence of the N-oxide functional group, which can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methoxy-2-methylpyridine N-oxide
  • 3-Methylpyridine N-oxide
  • 2-Chloro-5-methylpyridine N-oxide

Uniqueness

3-Chloro-2-methylpyridine1-oxide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other pyridine N-oxides.

Properties

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

3-chloro-2-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H6ClNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3

InChI Key

XFZQIFSFSCJYLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=[N+]1[O-])Cl

Origin of Product

United States

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